Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15620615
Molecular Formula: C20H16Cl2N4O2
Molecular Weight: 415.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16Cl2N4O2 |
|---|---|
| Molecular Weight | 415.3 g/mol |
| IUPAC Name | ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C20H16Cl2N4O2/c1-2-28-19(27)16-17(12-6-4-3-5-7-12)25-20-23-11-24-26(20)18(16)14-9-8-13(21)10-15(14)22/h3-11,18H,2H2,1H3,(H,23,24,25) |
| Standard InChI Key | XOQWOCYVWGQYMM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Introduction
Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound belonging to the triazolopyrimidine class. It features a fused triazole and pyrimidine ring system with various substituents, including an ethyl group, a dichlorophenyl moiety, and a phenyl group. This compound is notable for its potential pharmacological applications due to its unique chemical structure and biological activity.
Synthesis Methods
The synthesis of Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step synthetic routes. A common method includes the reaction of appropriate hydrazones with α-cyano esters followed by cyclization to form the triazolopyrimidine framework. The use of catalysts such as piperidine or environmentally friendly additives has been explored to enhance yield and reduce reaction times.
Biological Activity
This compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of the CDK2/cyclin A2 complex, it induces cell cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives of this compound possess anti-cancer properties and may also exhibit antimicrobial and anti-inflammatory activities.
Applications in Medicinal Chemistry
The primary applications of Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate lie in medicinal chemistry as a potential therapeutic agent against various cancers. Its ability to inhibit key enzymes involved in cell proliferation makes it a candidate for further development in oncology. Additionally, its structural properties may allow for modifications that could lead to novel compounds with enhanced efficacy or reduced side effects.
Comparison with Similar Compounds
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